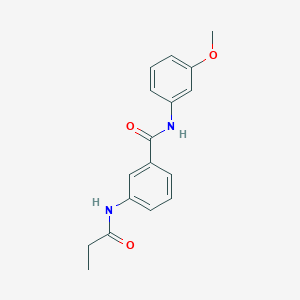![molecular formula C18H21N3OS B5426894 N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5426894.png)
N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide, also known as TQ-A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ-A is a synthetic compound that is structurally similar to quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been shown to inhibit the activation of Akt, a protein kinase that plays a key role in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to reduce the accumulation of amyloid-beta peptides in the brain, which are associated with Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable compound for scientific research. However, one limitation of using this compound is its limited solubility in water. This can make it difficult to administer to cells or animals in lab experiments.
Future Directions
There are several future directions for the study of N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide involves the reaction of 2-mercaptoacetic acid with 4-methyl-5,6,7,8-tetrahydroquinazoline in the presence of 3-methylbenzyl chloride. The reaction yields this compound as a white solid with a melting point of 150-152°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the accumulation of amyloid-beta peptides in the brain, which are associated with Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12-6-5-7-14(10-12)20-17(22)11-23-18-19-13(2)15-8-3-4-9-16(15)21-18/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFGVPJEZAOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C3CCCCC3=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

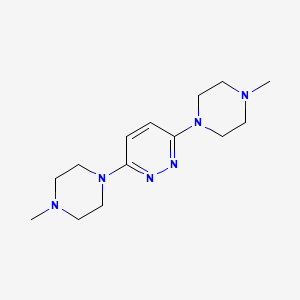
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol](/img/structure/B5426815.png)
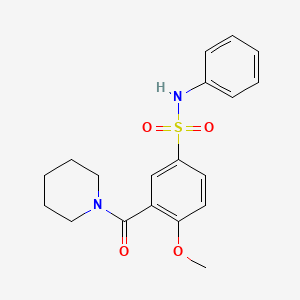
![5-{[4-(2,5-dihydro-1H-pyrrol-1-yl)-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5426831.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5426849.png)
![2-(1-piperidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5426855.png)

![[2-(2-biphenylyloxy)ethyl]ethylamine hydrochloride](/img/structure/B5426897.png)
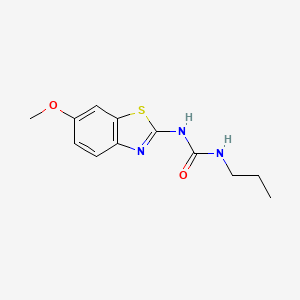

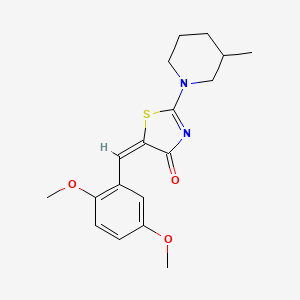
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5426922.png)
![[4-(3-methoxyphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5426927.png)
